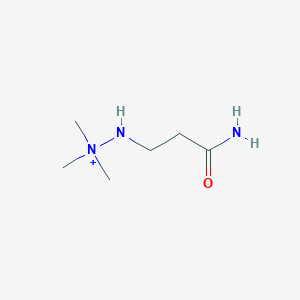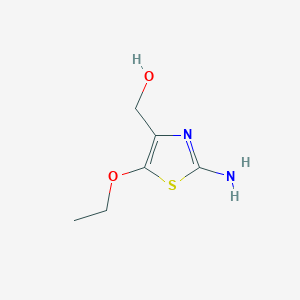![molecular formula C7H7NO3 B14400350 4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole CAS No. 86697-01-0](/img/structure/B14400350.png)
4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole is a heterocyclic compound that features a unique structure with oxygen and nitrogen atoms incorporated into its ring system. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of oxazoles, including this compound, can be achieved using flow chemistry techniques. This method allows for the continuous production of the compound with high efficiency and safety. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazoles .
Analyse Des Réactions Chimiques
Types of Reactions
4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities and properties depending on the substituents introduced.
Applications De Recherche Scientifique
4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit certain enzymes, such as 11β-HSD1, and act as dual agonists for PPAR α/γ .
Comparaison Avec Des Composés Similaires
4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole can be compared with other similar compounds, such as:
Isoxazoles: Differ in the position of the nitrogen and oxygen atoms in the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring, leading to different chemical properties and biological activities.
Benzoxazoles: Feature a fused benzene ring, which can enhance their stability and biological activity.
These comparisons highlight the unique structure and properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
86697-01-0 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4H-[1,3]dioxocino[5,6-d][1,2]oxazole |
InChI |
InChI=1S/C7H7NO3/c1-2-9-5-10-4-6-3-8-11-7(1)6/h1-3H,4-5H2 |
Clé InChI |
VIUOPJDSWHGGCE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=COCO1)ON=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)

![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)

![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![2-(Azepan-1-yl)-1-[4-(pentyloxy)phenyl]ethan-1-one](/img/structure/B14400354.png)


![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)

